molecular formula C7H4F4 B1329496 2-Fluorobenzotrifluoride CAS No. 392-85-8

2-Fluorobenzotrifluoride

Cat. No. B1329496
CAS RN: 392-85-8
M. Wt: 164.1 g/mol
InChI Key: BGVGHYOIWIALFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzotrifluoride derivatives is an area of active research due to their importance in the pharmaceutical and fine chemical industries. In the synthesis of 5-fluoro-2-nitrobenzotrifluoride, a continuous-flow millireactor system was employed, which allowed for the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent. This method provided a safer and more efficient protocol compared to traditional batch reactors, with better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates. The study carefully evaluated the process safety using Reaction Calorimeter and Differential Scanning Calorimetry and optimized operational conditions by studying the effects of the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature on the reaction performance .

Molecular Structure Analysis

The molecular structure and photophysical behavior of silicon-centered derivatives of dibenzoylmethanatoboron difluoride (DBMBF2) were investigated. These compounds were characterized using X-ray crystallography, steady-state and time-dependent spectroscopy, and DFT-based calculations. The study found that the molar absorption coefficient in these compounds increased with the number of DBMBF2 fragments in a molecule, while the nonradiative rate constant of fluorescence decay decreased. This suggests a relationship between the molecular structure and the optical properties of these compounds, which could be relevant for the design of new materials with specific photophysical behaviors .

Chemical Reactions Analysis

The electrochemical partial fluorination of organic compounds has been explored as an efficient method for synthesizing fluorinated derivatives. Specifically, anodic fluorination of 3-substituted benzofuran derivatives in various fluoride salts led to the formation of fluorinated products, including two stereoisomers of 2,3-difluoro-2,3-dihydrobenzofuran and cis-2-fluoro-3-hydroxy-2,3-dihydrobenzofuran derivatives. The main products, cis-difluoro derivatives, underwent dehydrofluorination to yield nonaromatic 2-fluoro-3-benzofuranyledene derivatives, rather than the expected aromatic 2-fluorobenzofuran derivatives. This highlights the complexity of chemical reactions involving fluorination and the potential for unexpected outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of boron difluoride compounds, such as difluoroboron dibenzoylmethane (BF2dbm), have been extensively studied due to their impressive optical properties. When combined with poly(lactic acid) (PLA), a common biopolymer, BF2dbm exhibits unusual room-temperature phosphorescence, making it a highly sensitive single-component oxygen sensor. The fluorescence quantum yields are enhanced, and temperature-sensitive delayed fluorescence is also observed. These multi-emissive BF2dbmPLA biomaterials demonstrate the potential for multifunctional molecular probes and sensors, showcasing the diverse physical and chemical properties that can be achieved through the combination of boron difluoride compounds with other materials .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

2-Fluorobenzotrifluoride derivatives, such as 2-fluorobenzoic acid, are utilized in the synthesis of rare-earth metal-organic frameworks (MOFs). These frameworks are significant due to their potential presence of fluoro bridging groups, which could have implications for the structures and properties of these materials (Vizuet et al., 2021).

Magnetic Properties in Coordination Polymers

The compound plays a role in modifying the structure and magnetic properties of coordination polymers. For instance, derivatives like 2-fluorobenzoic acid have been used to synthesize azido-copper coordination polymers, influencing their magnetic properties (Liu et al., 2017).

NMR Spectroscopy and Spin-Spin Coupling

This compound derivatives have been analyzed for their spin-spin coupling constants using NMR spectroscopy. This research is crucial for understanding the coupling mechanisms in these molecules (Schaefer et al., 1979).

Catalytic Hydrodefluorination

Derivatives of this compound have been used in the development of iron(II) fluoride complexes for catalytic applications like hydrodefluorination of fluorocarbons. This has implications for C-F bond activation and functionalization (Vela et al., 2005).

Continuous-Flow Synthesis

In chemical manufacturing, this compound derivatives are synthesized in continuous-flow systems, enhancing process efficiency and safety, particularly in reactions like nitration (Chen et al., 2020).

Liquid Crystal Research

The orientation of fluorine atoms in derivatives like difluorophenylazophenyl benzoates, related to this compound, affects their optical properties in liquidcrystal applications. This research provides insights into the influence of fluorine orientation on the properties of these materials (Zaki et al., 2018).

Fluorocarbon Synthesis

This compound derivatives are used as sources of difluorocarbene, aiding in the synthesis of difluoromethylated compounds. This application is significant in the development of various organic and pharmaceutical compounds (Thomoson & Dolbier, 2013).

Organometallic Chemistry

The compound finds application in organometallic chemistry, particularly as a solvent in conducting reactions due to its reduced π-electron donation capability from the arene, which is influenced by the presence of fluorine substituents (Pike et al., 2017).

Photoredox Catalysis

In photoredox catalysis, derivatives are used for the fluoromethylation of carbon-carbon multiple bonds, a key process in the synthesis of various organofluorine compounds (Koike & Akita, 2016).

Fluorination in Organic Synthesis

The compound contributes to the development of fluorination reagents, which are crucial in organic synthesis for introducing fluorine into various organic compounds (Umemoto, 2014).

Metabolism Studies

This compound derivatives have been studied for their metabolic transformations in microorganisms like Syntrophus aciditrophicus, providing insights into the metabolism of aromatic acids and fluorinated compounds (Mouttaki et al., 2008).

Biochemical Analysis

Biochemical Properties

2-Fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the context of microbial defluorination. It has been observed that certain microbes, such as Pseudomonas putida, can defluorinate this compound, leading to the release of fluoride ions . This interaction is facilitated by specific enzymes that catalyze the defluorination process. The compound’s interaction with these enzymes highlights its potential role in environmental bioremediation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are noteworthy. In microbial cells, the compound can induce defluorination reactions, which are crucial for the detoxification of fluorinated organic compounds . This process can influence cell signaling pathways and gene expression related to fluoride ion transport and metabolism. Additionally, the presence of this compound can affect cellular metabolism by altering the activity of enzymes involved in the glycolytic pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to interact with various biomolecules, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, particularly in the context of microbial defluorination.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts . Long-term studies have shown that the presence of this compound can have lasting effects on cellular function, particularly in microbial systems where defluorination processes are ongoing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects . Studies have shown that high doses of this compound can cause adverse effects, including enzyme inhibition and disruption of metabolic pathways . These findings highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its defluorination. The compound interacts with enzymes such as cytochrome P450, which catalyze its metabolism and facilitate the release of fluoride ions . These metabolic processes can affect the overall metabolic flux and levels of metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and metabolic pathways.

properties

IUPAC Name

1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4F4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVGHYOIWIALFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059940
Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Molecular Weight

164.10 g/mol
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CAS RN

392-85-8
Record name 2-Fluorobenzotrifluoride
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Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Record name 2-Fluorobenzotrifluoride
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Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Record name α,α,α,2-tetrafluorotoluene
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Synthesis routes and methods

Procedure details

The general procedure was followed using 11.0 g of 1-vinyl-2-trifluoromethyl-2,3,3-trifluorocyclobutane dissolved in 11.15 g of benzene as the liquid feed at a flow rate of 1 ml/hr. Nitrogen was used as the inert carrier. The reactor was charged with 2.0 g of activated carbon. At 400° C. 41% of o-trifluoromethylfluorobenzene was produced.
Name
1-vinyl-2-trifluoromethyl-2,3,3-trifluorocyclobutane
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11.15 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the fluorine-fluorine coupling constant (JFF) in 2-Fluorobenzotrifluoride unique and what does it tell us about the molecule's structure?

A1: The JFF in this compound, specifically between the fluorine atom at the 2-position and the fluorines of the CF3 group, exhibits an unusual temperature dependence. [] This behavior, not commonly observed in other molecules, provides valuable insights into the compound's structural dynamics. Research suggests the presence of two distinct rotational conformations for the CF3 group relative to the benzene ring. [] The relative stability of these conformations is influenced by steric interactions between the CF3 group and the substituents at the 2- and 6-positions on the benzene ring. The observed temperature dependence of JFF arises from the thermal equilibrium between these conformations. [] Essentially, as temperature changes, the molecule shifts its preference for one conformation over another, directly impacting the JFF value.

Q2: How does the size of the substituent at the 6-position on the benzene ring influence the JFF in this compound?

A2: Studies have shown a correlation between the size of the substituent at the 6-position of the benzene ring and the magnitude of the JFF in this compound. [] As the size of the 6-substituent increases, the JFF value also tends to increase. This observation suggests that larger substituents at the 6-position create greater steric hindrance, influencing the preferred rotational conformation of the CF3 group and thereby impacting the JFF. [] This finding highlights the significant role steric effects play in shaping the molecular behavior of this compound.

Q3: Can this compound be used as a starting material to synthesize other useful compounds?

A3: Yes, this compound serves as a key starting material in the synthesis of Beflubutamid, a novel herbicide. [] The synthesis involves a multi-step process where this compound is first nitrated and subsequently reduced to form 4-fluoro-3-trifluoromethylaniline. [] This intermediate then undergoes diazotization, hydrolysis, and further reactions to ultimately yield Beflubutamid. [] This example demonstrates the utility of this compound as a building block in organic synthesis for the development of compounds with potential agricultural applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.